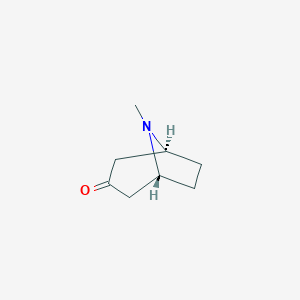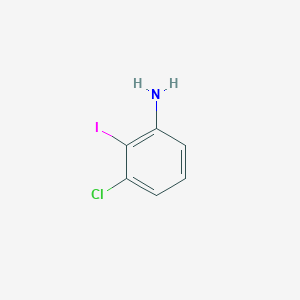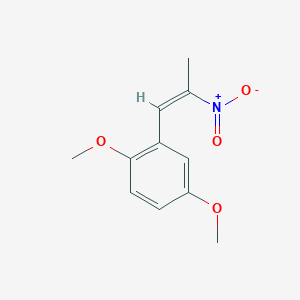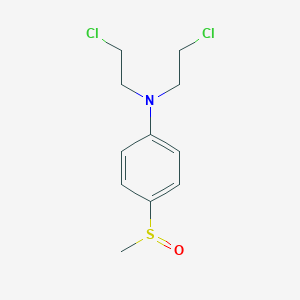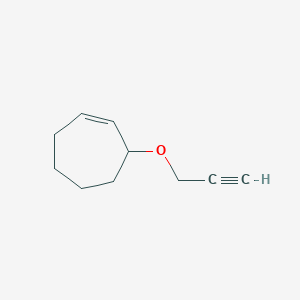
3-Prop-2-ynoxycycloheptene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Prop-2-ynoxycycloheptene, also known as 3-PHC, is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic properties. This compound has been extensively studied for its ability to modulate the activity of various biological pathways, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-Prop-2-ynoxycycloheptene involves the modulation of various biological pathways, including the PI3K/AKT/mTOR pathway, the NF-κB pathway, and the Nrf2 pathway. These pathways are involved in various cellular processes, including cell growth, survival, and inflammation. By modulating these pathways, 3-Prop-2-ynoxycycloheptene can have a wide range of effects on cellular function.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Prop-2-ynoxycycloheptene are diverse and depend on the specific biological pathway being modulated. In cancer cells, 3-Prop-2-ynoxycycloheptene has been shown to induce apoptosis and inhibit cell proliferation. In neurons, 3-Prop-2-ynoxycycloheptene has been shown to reduce oxidative stress and inflammation, leading to neuroprotection. In cardiovascular cells, 3-Prop-2-ynoxycycloheptene has been shown to cause vasodilation, leading to a reduction in blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Prop-2-ynoxycycloheptene in lab experiments include its ability to modulate multiple biological pathways, making it a versatile tool for studying cellular function. Additionally, 3-Prop-2-ynoxycycloheptene is relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one limitation of using 3-Prop-2-ynoxycycloheptene in lab experiments is its potential toxicity, which can vary depending on the specific cell type and concentration used.
Orientations Futures
There are several future directions for research on 3-Prop-2-ynoxycycloheptene. One area of interest is the development of new drugs based on the structure of 3-Prop-2-ynoxycycloheptene, which could have improved pharmacological properties. Another area of interest is the identification of new biological pathways that can be modulated by 3-Prop-2-ynoxycycloheptene, which could lead to the discovery of new therapeutic targets. Finally, further studies are needed to better understand the potential toxic effects of 3-Prop-2-ynoxycycloheptene, which could inform the development of safer and more effective drugs.
Méthodes De Synthèse
The synthesis of 3-Prop-2-ynoxycycloheptene involves the reaction of cycloheptenone with propargyl bromide in the presence of a base, such as potassium carbonate. This reaction results in the formation of 3-Prop-2-ynoxycycloheptene, which can be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
The potential therapeutic applications of 3-Prop-2-ynoxycycloheptene have been extensively studied in various scientific fields, including cancer research, neuroscience, and cardiovascular research. In cancer research, 3-Prop-2-ynoxycycloheptene has been shown to inhibit the growth of cancer cells by modulating the activity of various signaling pathways, including the PI3K/AKT/mTOR pathway. In neuroscience, 3-Prop-2-ynoxycycloheptene has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular research, 3-Prop-2-ynoxycycloheptene has been shown to have vasodilatory effects, making it a potential treatment for hypertension.
Propriétés
Numéro CAS |
150546-31-9 |
|---|---|
Nom du produit |
3-Prop-2-ynoxycycloheptene |
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
3-prop-2-ynoxycycloheptene |
InChI |
InChI=1S/C10H14O/c1-2-9-11-10-7-5-3-4-6-8-10/h1,5,7,10H,3-4,6,8-9H2 |
Clé InChI |
JOSFXENEDGPHNR-UHFFFAOYSA-N |
SMILES |
C#CCOC1CCCCC=C1 |
SMILES canonique |
C#CCOC1CCCCC=C1 |
Synonymes |
Cycloheptene, 3-(2-propynyloxy)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



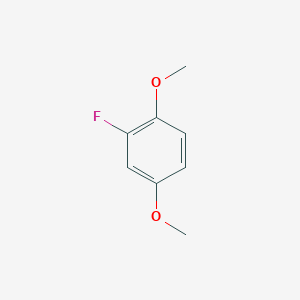
![[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate](/img/structure/B130372.png)
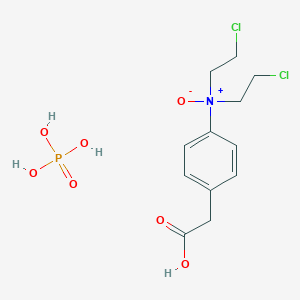
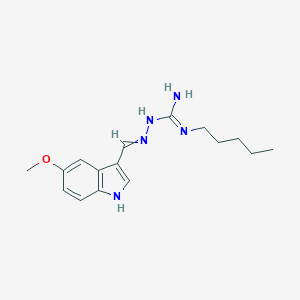
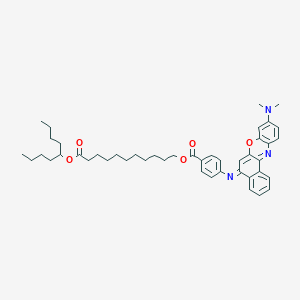
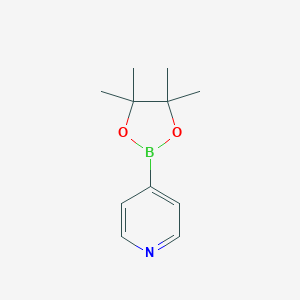
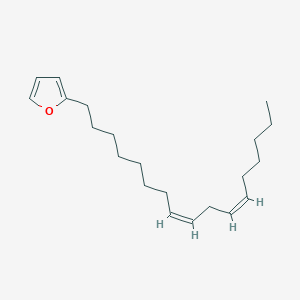
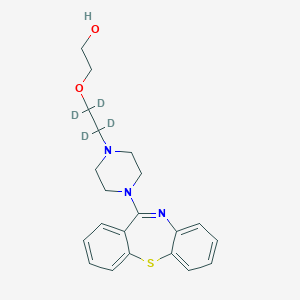
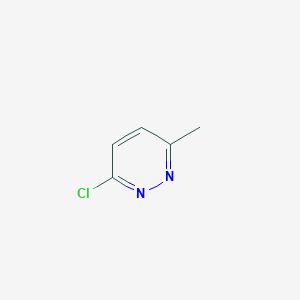
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)](/img/structure/B130397.png)
